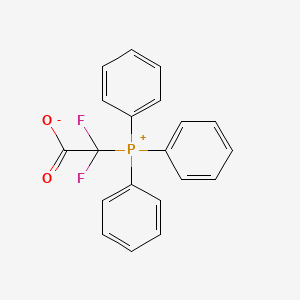

(Triphenylphosphonio)difluoroacetate

描述

Significance of Organofluorine Chemistry in Molecular Design

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which can enhance the metabolic stability of a compound, a crucial attribute for drug candidates. chinesechemsoc.orgacs.org Furthermore, the strategic incorporation of fluorine can modify key molecular properties such as lipophilicity and bioavailability, influencing how a drug is absorbed, distributed, metabolized, and excreted. chinesechemsoc.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, underscoring the impact of fluorination in the life sciences. chinesechemsoc.orgwikipedia.org The difluoromethyl group (–CF2H), which can be introduced using reagents like PDFA, is of particular interest as it can act as a lipophilic hydrogen bond donor and serve as a bioisostere for functional groups like thiols and hydroxyls. nih.gov

Evolution of Fluorinated Reagents for Synthetic Transformations

The history of fluorination in organic synthesis began with challenging and often hazardous reagents. numberanalytics.com Early methods utilized elemental fluorine (F₂), a highly reactive and toxic gas that required specialized equipment and handling techniques. numberanalytics.com The evolution of the field has been marked by the development of safer, more selective, and easier-to-handle fluorinating agents, leading to what some consider a 'golden age' of fluorine chemistry. chinesechemsoc.orgbeilstein-journals.org

Fluorinating reagents can be broadly categorized based on their mode of action:

Nucleophilic Fluorinating Agents : These reagents deliver a fluoride (B91410) ion (F⁻) to an electrophilic carbon center. They range from simple metal fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) to hydrogen fluoride-based reagents such as triethylamine (B128534) trihydrofluoride (Et₃N•3HF). chinesechemsoc.org

Electrophilic Fluorinating Agents : These reagents deliver a formal "F⁺" species to a nucleophilic substrate. The development of N-F compounds, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, represented a significant breakthrough, providing bench-stable, crystalline solids that are far easier and safer to handle than their predecessors. chinesechemsoc.orgbeilstein-journals.orgresearchgate.net

Radical Fluorinating Agents : A more recent frontier involves reagents that generate fluorine radicals or fluoroalkyl radicals. numberanalytics.comresearchgate.net These methods, often initiated by light or heat, have opened new pathways for the fluorination of complex molecules. researchgate.net

This progression from hazardous gases to stable solid reagents has democratized organofluorine chemistry, making the synthesis of fluorinated compounds more accessible to the broader chemical research community. chinesechemsoc.org

Historical Context and Discovery of (Triphenylphosphonio)difluoroacetate (PDFA)

This compound (chemical formula: Ph₃P⁺CF₂CO₂⁻) was first proposed as a reactive intermediate in chemical reactions long before it was successfully isolated and characterized. acs.orgnih.gov Its synthesis marked a significant advancement, providing the scientific community with a versatile and practical reagent. nih.gov Research led by Ji-Chang Xiao and his group was instrumental in developing PDFA as a shelf-stable and easy-to-prepare compound. acs.orgnih.gov

The primary significance of PDFA lies in its dual functionality as both a mild ylide (Ph₃P⁺CF₂⁻) source and, more importantly, an efficient precursor for difluorocarbene (:CF₂). rsc.orgacs.org A key advantage of PDFA is its ability to generate difluorocarbene through thermal decarboxylation (loss of CO₂) under neutral conditions, without the need for any base or other additives. rsc.orgnih.gov This operational simplicity and the stability of the reagent stand in stark contrast to earlier methods for generating difluorocarbene, which often required harsh reaction conditions, strong bases, or the use of toxic and volatile precursors. rsc.org

The synthesis of PDFA has also evolved. While classical approaches involved the reaction of triphenylphosphine (B44618) with halodifluoroacetate salts like sodium chlorodifluoroacetate, these methods often resulted in moderate yields. smolecule.com Modern synthetic strategies have improved upon this, with one widely adopted method involving the reaction of triphenylphosphine with potassium bromodifluoroacetate in a solvent like dimethylformamide (DMF), achieving significantly higher yields. smolecule.com

Data Tables

Table 1: Comparison of Synthetic Routes to this compound (PDFA)

| Feature | Classical Approach | Modern Approach |

|---|---|---|

| Reagents | Triphenylphosphine, Sodium chlorodifluoroacetate | Triphenylphosphine, Potassium bromodifluoroacetate |

| Conditions | Reflux conditions, 6-12 hours | Room temperature to elevated temperatures, ~15-16 hours |

| Solvent | Not specified (typically high-boiling) | Dimethylformamide (DMF) |

| Typical Yields | 60-70% | 84-96% |

| Reference | smolecule.com | smolecule.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Common Abbreviation/Other Name | Chemical Formula |

|---|---|---|

| This compound | PDFA, Difluoromethylene phosphobetaine | C₂₀H₁₅F₂O₂P |

| Triphenylphosphine | P(C₆H₅)₃ | |

| Potassium bromodifluoroacetate | C₂BrF₂KO₂ | |

| Sodium chlorodifluoroacetate | C₂ClF₂NaO₂ | |

| Dimethylformamide | DMF | C₃H₇NO |

| N-fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₂S |

| Selectfluor® | C₇H₁₄BCl₂F₂N₂ | |

| Triethylamine trihydrofluoride | C₆H₁₆F₃N | |

| Potassium Fluoride | KF |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-difluoro-2-triphenylphosphaniumylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIBMNDFQNRAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Triphenylphosphonio Difluoroacetate

Phosphonium (B103445) Salt Formation Strategies for PDFA Synthesis

The synthesis of (Triphenylphosphonio)difluoroacetate is fundamentally based on the formation of a phosphonium salt. This class of reactions, known as quaternization, is a well-established method for preparing phosphonium salts. unive.it The most common approach involves the reaction of a phosphine (B1218219), which acts as a nucleophile, with an electrophile, typically an alkyl halide. unive.ityoutube.com

In the specific case of PDFA (Ph₃P⁺CF₂CO₂⁻), the synthesis involves the reaction of triphenylphosphine (B44618) (PPh₃) with a suitable difluoroacetic acid derivative. Triphenylphosphine is an excellent nucleophile due to the polarizability of the phosphorus atom. youtube.com The reaction proceeds via a nucleophilic substitution (Sₙ2) type mechanism where the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of the difluoroacetate (B1230586) precursor. youtube.comgoogle.com This forms a new carbon-phosphorus bond, resulting in the desired phosphonium salt structure. youtube.com While proposed for some time as a reactive intermediate, its successful synthesis has made it a readily accessible reagent. acs.org

The general strategy is straightforward, reflecting the robust nature of phosphine quaternization reactions which are often clean, quick, and high-yielding. youtube.com

Optimization Protocols for Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of PDFA while minimizing reaction time and the formation of byproducts. Key parameters include the choice of solvent, reaction temperature, and reactant stoichiometry.

The selection of an appropriate solvent is crucial for ensuring that the reactants are adequately dissolved and for facilitating the desired reaction pathway. While the synthesis of PDFA itself is straightforward, the conditions for its subsequent use inform the choice of solvents. Reactions involving PDFA as a difluorocarbene source have been successfully carried out in a variety of solvents, suggesting their compatibility with the reagent.

Temperature control is paramount in the synthesis and handling of PDFA. The compound is known to undergo thermolysis at elevated temperatures to generate difluorocarbene. yorku.ca For instance, temperatures around 60°C are often used to promote its decomposition for subsequent reactions. organic-chemistry.orgdoi.org Consequently, the synthesis of PDFA should be conducted at lower or moderate temperatures to prevent premature decomposition and loss of product. A typical approach for phosphonium salt synthesis involves heating the reaction mixture to ensure completion, followed by cooling to induce precipitation of the salt product. youtube.com

| Solvent | General Applicability | Reference |

|---|---|---|

| Acetonitrile (MeCN) | Effective for subsequent reactions involving PDFA; provides good yields. | yorku.ca |

| Toluene | Commonly used for general phosphonium salt synthesis; provides comparable yields to MeCN in subsequent reactions. | youtube.comyorku.ca |

| Dichloromethane (DCM) | A common solvent for organic synthesis. | scielo.br |

| Tetrahydrofuran (THF) | Provides comparable yields to MeCN in subsequent reactions. | yorku.ca |

| Dimethyl Sulfoxide (DMSO) | Can improve reactivity, but may lead to incomplete conversion in some applications. | yorku.ca |

The stoichiometry of the reactants is a key factor in achieving high yields. In a typical Sₙ2 reaction for phosphonium salt formation, a 1:1 molar ratio of the phosphine and the alkyl halide is theoretically required. However, in practice, it can be advantageous to use a slight excess of one reactant to ensure the complete consumption of the other, which can simplify purification.

For the synthesis of PDFA, careful control of the molar equivalents of triphenylphosphine and the difluoroacetate source is necessary. While many phosphonium salt preparations proceed without the need for catalysts or activating agents, some related multicomponent reactions for synthesizing other complex phosphonium salts have utilized acids like triflic acid (TfOH) to facilitate the reaction. nih.gov However, for the direct synthesis of PDFA, no such activating agents are generally reported, underscoring the inherent reactivity of the starting materials. acs.org

One-pot synthesis represents an efficient strategy that minimizes waste and simplifies procedures by performing multiple reaction steps in a single vessel without isolating intermediates. organic-chemistry.org For PDFA, a one-pot approach could involve its in situ formation followed immediately by its use in a subsequent reaction. For example, triphenylphosphine and the difluoroacetate precursor could be reacted under optimized conditions, and once the formation of PDFA is complete, the temperature could be raised to initiate its thermolysis, generating difluorocarbene for reaction with another substrate present in the same pot. This approach avoids the need to handle and store the intermediate, which can be advantageous if the intermediate is sensitive, though PDFA is noted to be bench-stable. acs.orgyorku.ca This methodology is common in Wittig-type reactions where the phosphonium ylide is generated and used immediately. researchgate.net

Purification Techniques for High-Purity PDFA in Research

Obtaining high-purity PDFA is essential for its effective use in research, as impurities could interfere with subsequent reactions. Phosphonium salts are typically crystalline solids, which simplifies their purification. youtube.com

The most common and straightforward method for purifying phosphonium salts is precipitation . After the reaction is complete, the mixture is often cooled, which decreases the solubility of the salt, causing it to precipitate out of the solution. youtube.com The solid product can then be collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials, and dried. youtube.comnih.gov

For higher purity, recrystallization can be employed. This involves dissolving the crude PDFA in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, leading to the formation of high-purity crystals.

In cases where non-ionic impurities are present, standard laboratory purification techniques can be used. These include:

Extraction: The crude product can be dissolved and washed with immiscible solvents in a separatory funnel to remove soluble impurities. yorku.ca

Flash Column Chromatography: This technique can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase. yorku.ca

Due to its zwitterionic nature, PDFA is often sufficiently purified by simple precipitation and washing, yielding a product suitable for most synthetic applications. youtube.comnih.gov

Mechanistic Investigations of Triphenylphosphonio Difluoroacetate Reactivity

Pathways of Difluorocarbene Generation from PDFA

The primary pathway for generating difluorocarbene from PDFA is through a thermally induced decomposition process. This process is initiated by the loss of carbon dioxide, leading to the formation of a transient ylide, which subsequently releases difluorocarbene.

(Triphenylphosphonio)difluoroacetate is a crystalline solid that is stable at room temperature but undergoes decarboxylation upon mild heating to generate reactive intermediates. acs.org This thermal decomposition does not require any additional catalyst or additive. researchgate.netcas.cnacs.org The process involves the cleavage of the C-C bond between the carboxylate group and the difluoromethylene unit, releasing carbon dioxide (CO₂) and forming a transient phosphonium (B103445) ylide.

The specific temperature required for efficient decarboxylation can vary depending on the solvent and the intended subsequent reaction. For applications such as Wittig-type difluoroolefination reactions, temperatures are typically elevated.

| Solvent | Temperature (°C) | Application |

|---|---|---|

| Dimethylformamide (DMF) | ~100 | Difluorocarbene Generation |

| Toluene | ~100 | Difluorocarbene Insertion |

| Dichloroethane (DCE) | ~80 | Nucleophilic Difluoromethylation |

Upon thermal decarboxylation, PDFA does not directly release difluorocarbene. Instead, it forms the transient triphenylphosphonium difluoromethylene ylide (Ph₃P⁺CF₂⁻) intermediate. researchgate.netcas.cnacs.org This ylide is a key species in the reactivity of PDFA. acs.org While it is considered unstable, it serves as the direct precursor to difluorocarbene. researchgate.net The ylide exists in equilibrium with difluorocarbene and triphenylphosphine (B44618) (PPh₃). researchgate.net This equilibrium allows PDFA to function effectively as either a nucleophilic ylide reagent or an electrophilic difluorocarbene source, depending on the reaction conditions and the substrates present. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly quantum chemical calculations, has provided significant insights into the mechanistic details of PDFA decomposition and the behavior of the intermediates involved. These theoretical approaches complement experimental findings by providing energetic and structural information that is often difficult to obtain through direct observation.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the structures and energies of the species involved in the decomposition of PDFA. cas.cn These calculations help to clarify the nature of the bonding in the triphenylphosphonium difluoromethylene ylide intermediate. cas.cn For instance, theoretical studies have examined the P-C bond length in the ylide to understand its character, which has been described as having partial double bond characteristics. cas.cn Furthermore, computational methods are used to explore potential reaction pathways, validate proposed mechanisms, and predict the feasibility of synthetic routes involving these reactive intermediates. amazonaws.com

A crucial aspect of computational studies is the determination of the energetic profile of the reaction pathway, including the activation energies (energy barriers) and the structures of transition states. nih.gov Theoretical calculations have been used to estimate the energy barrier for the dissociation of the triphenylphosphonium difluoromethylene ylide into difluorocarbene and triphenylphosphine. cas.cn This analysis is critical for understanding the kinetics of difluorocarbene generation. A relatively low energy barrier for this dissociation underscores the facile nature of the interconversion between the ylide and the free carbene. cas.cn

| Process | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Ph₃P⁺CF₂⁻ → :CF₂ + PPh₃ | M06-2X/6-311+G(2df, 2p) | 9.27 |

This data represents the calculated energy barrier for the dissociation of the ylide intermediate. cas.cn

Interconversion Dynamics of Fluorinated Phosphonium Intermediates

The chemistry of PDFA is largely defined by the dynamic interconversion between the triphenylphosphonium difluoromethylene ylide and free difluorocarbene. nih.govcas.cnresearchgate.net The successful isolation and characterization of PDFA provided a means to study this relationship, confirming that a stable ylide precursor can serve as an efficient source of difluorocarbene. researchgate.netnih.gov This interconversion allows for a switch in reactivity; the system can be directed toward reactions characteristic of ylides (e.g., Wittig-type olefination) or those characteristic of carbenes (e.g., difluorocyclopropanation), often by simply tuning the reaction conditions. nih.govresearchgate.net The low calculated energy barrier for the dissociation of the ylide into the carbene and phosphine (B1218219) supports the existence of a facile equilibrium, allowing these species to coexist and react based on the demands of the specific chemical transformation. cas.cn

Comparative Analysis of Triphenylphosphonio Difluoroacetate with Other Fluorinating Reagents

Benchmarking against Established Difluorocarbene Precursors (e.g., TMSCF₂X, FSO₂CF₂COOSiMe₃)

The generation of difluorocarbene is a cornerstone of modern organofluorine synthesis, with various precursors developed over the years. cas.cn Many early reagents were hazardous to the environment or humans, prompting the development of more efficient and safer alternatives. cas.cn Among the most prominent are silicon-based reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) and its derivatives (TMSCF₂X, where X = Cl, Br), and sulfone-based reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nih.govrsc.orgsigmaaldrich.comwikipedia.org

(Triphenylphosphonio)difluoroacetate (PDFA) offers a distinct mechanism for :CF₂ generation. Unlike many other precursors that require specific activators or harsh conditions, PDFA generates difluorocarbene through thermal decomposition upon gentle warming, without the need for any additives. researchgate.netnih.gov This contrasts with silicon-based reagents, such as TMSCF₃, which typically require a fluoride (B91410) source or other promoters like sodium iodide (NaI) to initiate the reaction. cas.cn Similarly, reagents like diethyl bromodifluoromethylphosphonate require basic hydrolysis to generate the carbene intermediate. cas.cn

Table 1: Comparison of Difluorocarbene Precursors

| Precursor | Common Name/Abbreviation | Activation Method | Key Characteristics |

|---|---|---|---|

| Ph₃P⁺CF₂CO₂⁻ | PDFA | Thermal decomposition (warming) researchgate.netnih.gov | Additive-free; mild conditions; shelf-stable solid. researchgate.netnih.gov |

| (CH₃)₃SiCF₃ | TMSCF₃ / Ruppert-Prakash Reagent | Fluoride source (e.g., TBAF) or promoter (e.g., NaI). sigmaaldrich.comcas.cn | Widely used for nucleophilic trifluoromethylation and difluorocarbene generation. sigmaaldrich.comcas.cn |

| (CH₃)₃SiCF₂Br | TMSCF₂Br | Various activation modes (thermal, halide-induced). nih.govnih.gov | Considered a versatile "all-rounder" reagent for many :CF₂ transformations. nih.gov |

| FSO₂CF₂COOSi(CH₃)₃ | TFDA | Thermal or fluoride-induced decomposition. rsc.org | Effective for generating free and metal difluorocarbenes. rsc.org |

Unique Reactivity Profiles and Advantages of the Triphenylphosphonio System

The triphenylphosphonio system of PDFA imparts a unique reactivity profile that distinguishes it from other difluorocarbene sources. A key feature is its identity as a stable zwitterionic compound, Ph₃P⁺CF₂CO₂⁻, which was long proposed as a reactive intermediate but only successfully synthesized more recently. researchgate.netnih.gov This structure allows it to function not only as a :CF₂ source but also as a mild ylide (Ph₃P⁺CF₂⁻) reagent. researchgate.netnih.gov

The most notable advantage is the generation of difluorocarbene under neutral conditions simply by heating. researchgate.net The process involves the initial formation of the ylide Ph₃P⁺CF₂⁻, which then releases :CF₂ and triphenylphosphine (B44618) (PPh₃). researchgate.netnih.gov This straightforward, additive-free activation is operationally simple and avoids the use of strong bases or potentially reactive initiators that can complicate reaction pathways or lead to unwanted side reactions. numberanalytics.comcas.cn

Furthermore, the difluorocarbene generated from PDFA can be trapped in situ by oxidants to create other valuable reagents. For instance, in the presence of pyridine (B92270) N-oxides, the difluorocarbene is oxidized to difluorophosgene (COF₂). yorku.caorganic-chemistry.org This provides a practical and safer surrogate for the highly toxic COF₂ gas, enabling the synthesis of compounds like carbamoyl (B1232498) fluorides directly from secondary amines under relatively mild conditions. organic-chemistry.orgyorku.ca This reactivity pathway—generating one highly reactive intermediate (:CF₂) to produce another (COF₂)—showcases the unique synthetic potential of the PDFA system. organic-chemistry.org

Strategic Advantages and Disadvantages in Modern Organofluorine Synthesis

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, making the development of efficient fluorination methods a key area of interest. nih.govcas.cn this compound offers several strategic advantages in this context.

Advantages:

Operational Simplicity: PDFA is a bench-stable, easy-to-handle solid that generates difluorocarbene upon heating without requiring co-reagents or activators. researchgate.netyorku.caorganic-chemistry.org This simplifies experimental procedures and enhances reproducibility.

Mild and Neutral Conditions: The thermal, additive-free generation of :CF₂ avoids harsh basic or acidic conditions, leading to broader functional group tolerance compared to many other methods. nih.govcas.cn

Cost-Effectiveness and Safety: The synthesis of PDFA utilizes inexpensive starting materials. yorku.ca Its application can circumvent the need for hazardous and difficult-to-handle reagents like toxic (tri)phosgene gas or explosive fluorinating agents. organic-chemistry.org

Versatile Reactivity: Beyond standard difluorocyclopropanation, PDFA enables unique transformations, such as the in situ generation of difluorophosgene for synthesizing carbamoyl fluorides. yorku.cayorku.ca

Disadvantages:

Thermal Requirement: The generation of difluorocarbene from PDFA requires heating, typically to around 60 °C or higher. yorku.caorganic-chemistry.org This may be incompatible with thermally sensitive substrates, for which reagents that operate at lower temperatures might be preferable. yorku.ca

Stoichiometric Byproduct: The reaction produces a stoichiometric amount of triphenylphosphine (PPh₃) as a byproduct, which must be separated from the desired product during purification.

Frontiers and Future Perspectives in Triphenylphosphonio Difluoroacetate Research

Catalyst Development and Exploration of Organocatalytic Applications

The development of phosphonium (B103445) ylides as multifunctional organocatalysts represents a significant frontier in catalysis, yet the direct application of (Triphenylphosphonio)difluoroacetate in this domain remains largely prospective. Research into related, stabilized phosphonium ylides has revealed their capacity to function as nucleophilic catalysts, photoredox catalysts, and Lewis base catalysts. These established catalytic modes for analogous ylides provide a clear roadmap for future research into PDFA-derived catalysts.

Future catalyst development could focus on modifying the triphenylphosphine (B44618) backbone of PDFA. Introducing specific functional groups could enhance its catalytic activity or enable new reaction pathways. For instance, incorporating chiral moieties could lead to the development of enantioselective transformations driven by a fluorinated ylide. Furthermore, the inherent nucleophilicity of the ylide generated from PDFA could be harnessed for applications such as primary alcohol selective acylation or in CO₂ fixation reactions, similar to carbonyl-stabilized phosphonium ylides. The exploration of PDFA and its derivatives as visible-light organophotoredox catalysts, inspired by existing phosphonium ylide systems, could unlock novel, environmentally benign synthetic methods.

Integration into Advanced Materials Science for Functional Compound Synthesis

The integration of PDFA into advanced materials science is an emerging area with considerable potential, primarily through its ability to generate key fluorinated building blocks. researchgate.net The synthesis of functional materials often relies on the incorporation of fluorine to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. researchgate.net PDFA provides a convenient route to molecules that can serve as monomers or precursors for such materials.

Fluoropolymer Synthesis: The industrial production of fluoropolymers like Polytetrafluoroethylene (PTFE) involves difluorocarbene as an intermediate, typically generated under harsh pyrolytic conditions. wikipedia.org PDFA generates difluorocarbene under significantly milder warming conditions, offering a potential pathway for the synthesis of novel fluorinated monomers or for surface modifications of existing polymers. acs.orgresearchgate.net

Functional Building Blocks: PDFA is a key reagent in the synthesis of gem-difluoroalkenes and carbamoyl (B1232498) fluorides. researchgate.netnih.gov These compounds are recognized as valuable building blocks for functional materials. researchgate.net Gem-difluoroalkenes, for instance, can be polymerized or incorporated into copolymers to create materials with tailored electronic and physical properties. Carbamoyl fluorides serve as precursors to N-CF₃ motifs, which have potential applications in materials science due to their unique stability and electronic characteristics. researchgate.net

The future in this field lies in exploring the polymerization of PDFA-derived monomers and evaluating the properties of the resulting fluorinated polymers and functional materials.

| Precursor from PDFA | Potential Material Application | Key Properties Conferred by Fluorine |

| gem-Difluoroalkenes | Fluorinated polymers, functional coatings | Thermal stability, chemical resistance, altered electronics |

| Carbamoyl Fluorides | Precursors to N-CF₃ materials, specialty polymers | Metabolic stability, hydrophobicity, modified pKa |

| Difluorocyclopropanes | Monomers for ring-opening polymerization | Unique stereoelectronic properties, rigidity |

Pathways to the Development of Biologically Relevant Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity. nih.gov PDFA is a powerful tool for accessing fluorinated scaffolds of high biological relevance, primarily through the generation of difluorocarbene and its subsequent reactions. researchgate.netacs.org

One major pathway involves the synthesis of gem-difluoroalkenes, which are considered valuable isosteres of carbonyl and amide groups. researchgate.netnih.gov This mimicry allows for the modification of peptides and other bioactive compounds to enhance their stability and activity. nih.gov Furthermore, these gem-difluoroalkenes can be hydrogenated to yield difluoromethyl (CHF₂) groups, which act as lipophilic bioisosteres of alcohol and thiol functionalities. acs.org

Another significant avenue is the use of difluorocarbene from PDFA to construct fluorinated heterocycles, which are core components of numerous pharmaceuticals and agrochemicals. nih.gov The reaction of difluorocarbene with various substrates can lead to the formation of difluorinated five-membered rings and other complex scaffolds that are otherwise difficult to synthesize. nih.gov

| Synthetic Strategy (via PDFA) | Target Scaffold | Biological Relevance |

| Wittig-type reaction with aldehydes/ketones | gem-Difluoroalkenes | Carbonyl and amide isosteres, enzyme inhibitors researchgate.netnih.gov |

| Hydrogenation of gem-difluoroalkenes | Difluoromethyl (CHF₂) compounds | Lipophilic bioisosteres of alcohols/thiols acs.org |

| [4+1] Annulation with difluorocarbene | Fluorinated heterocycles (e.g., indoles) | Core structures in pharmaceuticals and agrochemicals nih.gov |

| Difluorocyclopropanation | Difluorocyclopropanes | Conformationally restricted building blocks |

The continued application of PDFA in these pathways promises to accelerate the discovery and development of new, more effective fluorinated drugs and agrochemicals.

Exploration of Underexplored Difluorocarbene Chemistry

While the Wittig-type reactivity of the ylide derived from PDFA is significant, it is the chemistry of the difluorocarbene (:CF₂) generated from its thermolysis that offers a vast and partially underexplored frontier. acs.org PDFA serves as a mild, additive-free source of :CF₂, enabling investigations into its reactivity that were previously hampered by harsh or toxic precursor reagents. researchgate.netnih.gov

Recent research has uncovered a rich variety of transformations involving :CF₂ from PDFA. acs.orgresearchgate.net These discoveries expand the synthetic utility of this fundamental C1 building block far beyond simple cyclopropanation. The development of these processes into robust synthetic tools is a key future perspective.

| Reactant | :CF₂ Source | Product | Reaction Type |

| Pyridine (B92270) N-oxides | PDFA | Difluorophosgene (COF₂) surrogate | Oxidation yorku.cayorku.ca |

| Elemental Sulfur | PDFA | Thiocarbonyl fluoride (B91410) (CF₂S) | Reaction with elemental chalcogen researchgate.netnih.gov |

| NaNH₂ or NH₃ | PDFA | Cyanide ion (CN⁻) | Trapping by amine researchgate.netnih.gov |

| Alkenes | PDFA | gem-Difluorocyclopropanes | Cycloaddition cas.cn |

| Tertiary Phosphines | PDFA | Difluoromethylene ylide (in situ) | Ylide formation cas.cn |

Future research will likely focus on discovering new reaction partners for difluorocarbene and harnessing these transformations for the synthesis of complex molecules. For instance, the in-situ generation of difluorophosgene or thiocarbonyl fluoride from PDFA provides safe and practical access to these otherwise hazardous reagents, opening up new avenues for synthesizing fluorinated carbonyl compounds and thiocarbonyls. yorku.ca The potential for difluorocarbene to engage in insertion reactions or act as a precursor to other fluorinated radicals and carbenes also warrants deeper investigation. sioc.ac.cn

Reactivity with Transition Metals and Implications for Organometallic Chemistry

The interaction between PDFA-derived species and transition metals is a promising but underdeveloped area of research. The primary implications for organometallic chemistry stem from two main aspects: the use of the resulting phosphonium ylide as a ligand and the application of PDFA-derived products in subsequent metal-catalyzed transformations.

Phosphonium ylides are known to be excellent ligands for transition metals, capable of forming stable complexes with metals such as palladium and platinum through C-coordination. core.ac.uk The difluoromethylene triphenylphosphonium ylide generated from PDFA could therefore be used to synthesize novel organometallic complexes. The electron-withdrawing nature of the two fluorine atoms would modulate the electronic properties of the ylide ligand, potentially leading to unique catalytic activities for the resulting metal complexes.

A more indirect but highly relevant application involves the use of transition metals to functionalize the products made using PDFA. For example, carbamoyl fluorides, which are synthesized from secondary amines using a difluorophosgene surrogate derived from PDFA, can undergo nickel-catalyzed cross-coupling reactions. yorku.ca This two-step sequence—synthesis via PDFA followed by metal-catalyzed functionalization—greatly expands the synthetic utility of the reagent.

Future research should focus on the systematic investigation of the coordination chemistry of the Ph₃P⁺CF₂⁻ ylide with a range of transition metals. The stability, structure, and catalytic potential of these yet-to-be-synthesized complexes could provide new tools for organometallic chemistry. Furthermore, exploring new transition-metal-catalyzed reactions for the functionalization of gem-difluoroalkenes and other PDFA-derived products will continue to be a fruitful area of study. researchgate.net

常见问题

Q. How can the synthesis of (triphenylphosphonio)difluoroacetate be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For difluoroacetate derivatives, trifluoroacetic anhydride has been used as an activating agent to enhance reaction efficiency . A one-pot synthesis approach, similar to the method described for ethyl 2-(trimethylsilyl)-2,2-difluoroacetate, can minimize intermediate isolation steps and improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ NMR can help identify optimal termination points. Purification via preparative glpc (gas-liquid partition chromatography) or recrystallization, as demonstrated in cyclooctanediol difluoroacetate isolation, is critical for achieving high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of NMR and NMR is essential for verifying the presence of fluorine and phosphonium moieties. Infrared (IR) spectroscopy can confirm ester carbonyl and P–C bond vibrations. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) offers structural elucidation. For example, spectral comparisons with authentic standards, as done for cyclooctanediol difluoroacetate derivatives, ensure accurate identification .

Advanced Research Questions

Q. How does the triphenylphosphonium group influence the reactivity of difluoroacetate in nucleophilic substitution reactions?

Methodological Answer: The triphenylphosphonium moiety acts as a strong electron-withdrawing group, polarizing the difluoroacetate ester and enhancing its electrophilicity. This effect can be studied via Hammett substituent constants or computational modeling (DFT). Comparative kinetic studies with non-phosphonium analogs, such as ethyl 2-(2-bromophenyl)-2,2-difluoroacetate, can quantify reactivity differences. Mechanistic probes (e.g., isotopic labeling or trapping intermediates) may reveal whether reactions proceed via or pathways .

Q. What challenges arise in detecting trace amounts of this compound in environmental samples, and how can they be addressed?

Methodological Answer: Challenges include low environmental concentrations, matrix interference, and potential degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -TFA) is recommended, as validated for polar perfluorinated carboxylic acids . Solid-phase extraction (SPE) using mixed-mode sorbents improves preconcentration. Stability studies under varying pH and temperature conditions, informed by biodegradation research on difluoroacetate-degrading enzymes, can guide sampling protocols .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability can be assessed via accelerated degradation studies. Prepare buffered solutions (pH 2–12) and incubate at 25–60°C, sampling at intervals for LC-MS analysis. The enzymatic defluorination activity of DeHa2 and DeHa4 dehalogenases, which act optimally at low pH, suggests acidic conditions may accelerate hydrolysis. Arrhenius plots derived from degradation kinetics can predict shelf-life under storage conditions .

Q. How can discrepancies in reported reaction efficiencies of difluoroacetate derivatives under varying conditions be resolved?

Methodological Answer: Systematic reproducibility studies are needed, controlling for variables like moisture, oxygen, and catalyst purity. For example, differences in cyclooctanediol difluoroacetate isolation yields may stem from glpc column efficiency or anhydride reactivity . Meta-analyses of published data, combined with quantum mechanical calculations (e.g., transition state energy barriers), can identify critical parameters. Collaborative inter-laboratory validation, as seen in environmental TFA analysis, reduces method-dependent biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。